3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile
CAS No.: 757962-43-9
Cat. No.: VC2824818
Molecular Formula: C12H13NO2
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 757962-43-9 |
|---|---|
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | (E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C12H13NO2/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9H,3H2,1-2H3/b5-4+ |
| Standard InChI Key | OKTPCKVVDSYWLW-SNAWJCMRSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=C/C#N)OC |
| SMILES | CCOC1=C(C=CC(=C1)C=CC#N)OC |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=CC#N)OC |
Introduction
3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile is an organic compound classified as an aromatic nitrile due to its phenyl substituents. It has been synthesized in laboratory settings and studied for its potential applications in pharmaceuticals, particularly in the synthesis of related therapeutic agents such as ivabradine, a medication used for heart rate control.
Synthesis Methods
The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile can be approached through several methods. A common method involves using starting materials that contain the necessary functional groups. The detailed reaction conditions, including temperature, solvent choice (often dichloromethane or ethyl acetate), and catalysts (if any), are crucial for optimizing yield and purity.
Applications in Medicinal Chemistry
The primary applications of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile lie within medicinal chemistry. It is used as an intermediate in the synthesis of therapeutic agents. Quantitative structure–activity relationship (QSAR) studies may also be employed to predict its biological activity based on structural features.
Research Findings and Future Directions
Research on 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile focuses on its potential to contribute to the development of new pharmaceuticals. Further studies are needed to fully explore its biological activity and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume